N-(5-Methyl-1,2-oxazol-3-yl)-N'-propan-2-ylurea
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Overview
Description
N-(5-Methyl-1,2-oxazol-3-yl)-N’-propan-2-ylurea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 5-methyl-1,2-oxazole ring and a propan-2-ylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1,2-oxazol-3-yl)-N’-propan-2-ylurea typically involves the reaction of 5-methyl-1,2-oxazole with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(5-Methyl-1,2-oxazol-3-yl)-N’-propan-2-ylurea may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-1,2-oxazol-3-yl)-N’-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring or the urea moiety can be targeted.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxazole N-oxide derivatives.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted oxazole or urea derivatives.
Scientific Research Applications
N-(5-Methyl-1,2-oxazol-3-yl)-N’-propan-2-ylurea has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Methyl-1,2-oxazol-3-yl)-N’-propan-2-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazole ring and urea moiety play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,2-oxazol-3-yl)-2-nitrobenzenesulfonamide
- (5-Methyl-1,2-oxazol-3-yl)methanol
- N-(5-Methyl-1,2-oxazol-3-yl)acetamide
Uniqueness
N-(5-Methyl-1,2-oxazol-3-yl)-N’-propan-2-ylurea stands out due to its unique combination of the oxazole ring and urea moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
55807-61-9 |
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Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)9-8(12)10-7-4-6(3)13-11-7/h4-5H,1-3H3,(H2,9,10,11,12) |
InChI Key |
XIQZKSDDVUNRAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC(C)C |
Origin of Product |
United States |
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